1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenoxybutanoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-fluorophenylpiperazine. This can be achieved through the reaction of 4-fluoroaniline with piperazine under appropriate conditions.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-phenoxybutanoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(2-phenoxybutanoyl)piperazine
- 1-(4-Bromophenyl)-4-(2-phenoxybutanoyl)piperazine
- 1-(4-Methylphenyl)-4-(2-phenoxybutanoyl)piperazine
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C20H23FN2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one |
InChI |
InChI=1S/C20H23FN2O2/c1-2-19(25-18-6-4-3-5-7-18)20(24)23-14-12-22(13-15-23)17-10-8-16(21)9-11-17/h3-11,19H,2,12-15H2,1H3 |
InChI Key |
VPBLAAGGZAVBLB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
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